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Compound of Interest

Compound Name: 5-Iodo-1H-indazol-3-ol

Cat. No.: B127809 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a prominent feature in many clinically approved and investigational

drugs, valued for its versatile biological activities. This guide provides a comparative overview

of the in vitro and in vivo efficacy of indazole derivatives, with a particular focus on 5-iodo-

substituted and 3-hydroxy (indazol-3-ol) analogs. Due to a lack of direct comparative studies on

a single series of 5-iodo-1H-indazol-3-ol derivatives, this document synthesizes findings from

various studies on structurally related indazole compounds to offer a broader perspective on

their potential as therapeutic agents. The data presented herein is compiled from multiple

independent research efforts and should be interpreted as a collective summary rather than a

direct head-to-head comparison.

In Vitro Efficacy: Antiproliferative and Enzyme
Inhibition Activities
Indazole derivatives have demonstrated significant potential in vitro, primarily as kinase

inhibitors and antiproliferative agents. The following tables summarize the inhibitory activities of

various indazole derivatives against different cancer cell lines and kinases.

Table 1: Antiproliferative Activity of Indazole Derivatives against Cancer Cell Lines
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Compound ID
Substitution
Pattern

Cell Line IC50 (µM) Reference

2f
Indazole

derivative

4T1 (Breast

Cancer)
0.23 - 1.15 [1]

6o
1H-indazole-3-

amine derivative
K562 (Leukemia) 5.15 [2][3]

6o
1H-indazole-3-

amine derivative

HEK-293

(Normal)
33.2 [2][3]

5k

Mercapto

acetamide-

derived indazole

Hep-G2

(Hepatoma)
3.32 [4]

C05
Indazole-based

PLK4 inhibitor

IMR-32

(Neuroblastoma)
0.948 [5]

C05
Indazole-based

PLK4 inhibitor

MCF-7 (Breast

Cancer)
0.979 [5]

C05
Indazole-based

PLK4 inhibitor

H460 (Non-small

cell lung)
1.679 [5]

3g

6-substituted-1-

(3,4,5-

trimethoxyphenyl

)-1H-indole

MCF-7 (Breast

Cancer)
2.94 [6]

3g

6-substituted-1-

(3,4,5-

trimethoxyphenyl

)-1H-indole

A549 (Lung

Cancer)
6.30 [6]

3g

6-substituted-1-

(3,4,5-

trimethoxyphenyl

)-1H-indole

HeLa (Cervical

Cancer)
6.10 [6]

Table 2: Kinase Inhibitory Activity of Indazole Derivatives
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Compound ID Target Kinase(s) IC50 (nM) Reference

Axitinib PLK4 4.2 (Ki) [5]

Compound 30 VEGFR-2 1.24 [7]

Compound 89 Bcr-AblWT 14 [8]

Compound 89 Bcr-AblT315I 450 [8]

Compound 109 EGFR T790M 5.3 [8]

Compound 109 EGFR 8.3 [8]

Compound 127

(Entrectinib)
ALK 12 [8]

C05 PLK4 < 0.1 [5]

Table 3: Anti-inflammatory and Other Enzyme Inhibitory Activities

Compound ID
Target
Enzyme/Process

IC50 Reference

Compound 27 5-Lipoxygenase 44 nM [9]

Compound 27

Antigen-induced

guinea pig tracheal

contraction

2.9 µM [9]

Indazole Cyclooxygenase-2 23.42 µM [10]

5-Aminoindazole Cyclooxygenase-2 12.32 µM [10]

6-Nitroindazole Cyclooxygenase-2 19.22 µM [10]

6-fluoro-1H-indazol-3-

ol (37)

d-Amino acid oxidase

(DAAO)
Not specified [11]

In Vivo Efficacy: Preclinical Animal Models
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The therapeutic potential of indazole derivatives has been further investigated in various in vivo

models, primarily in the context of oncology and inflammation.

Table 4: In Vivo Antitumor and Anti-inflammatory Efficacy of Indazole Derivatives

Compound ID Animal Model
Dosing and
Administration

Key Findings Reference

2f 4T1 tumor model Not specified

Suppressed

tumor growth

without obvious

side effects.

[1]

Compound 30

Zebrafish

subintestinal

vessel model

Not specified

Suppressed

tumor

angiogenesis.

[7]

Compound 27

Guinea pig

model of antigen-

induced airway

eosinophilia

1 mg/kg i.p.

47% inhibition of

antigen-induced

airway

eosinophilia.

[9]

Compound 27

Arachidonic acid-

induced mouse

ear edema

1 µ g/ear

(topical)

41% inhibition of

edema.
[9]

5-Aminoindazole

Carrageenan-

induced rat paw

edema

100 mg/kg
83.09% inhibition

of edema.
[10]

6-fluoro-1H-

indazol-3-ol (37)
Mouse model Not specified

Significantly

increased

plasma D-serine

levels.

[11]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of key experimental protocols commonly employed in the evaluation of indazole
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derivatives.

In Vitro Protocols
1. MTT Assay for Cell Proliferation

Objective: To assess the cytotoxic effect of compounds on cancer cell lines.

Procedure:

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

Cells are treated with various concentrations of the test indazole derivatives for a specified

period (e.g., 48 or 72 hours).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to

each well and incubated to allow for the formation of formazan crystals by viable cells.

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate

reader.

The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated.[2]

[4]

2. Kinase Inhibition Assay

Objective: To determine the inhibitory activity of compounds against specific protein kinases.

Procedure:

The recombinant kinase, substrate, and ATP are combined in a reaction buffer.

The test compound at various concentrations is added to the reaction mixture.

The reaction is initiated and incubated at a specific temperature for a set time.
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The kinase activity is measured, often by quantifying the amount of phosphorylated

substrate using methods like radiometric assays, fluorescence polarization, or ELISA.

IC50 values are determined by plotting the percentage of kinase inhibition against the

compound concentration.

3. Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins involved in

signaling pathways affected by the test compounds.

Procedure:

Cells are treated with the indazole derivative and then lysed to extract proteins.

Protein concentration is determined using a method like the BCA assay.

Equal amounts of protein are separated by size using SDS-PAGE.

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

The membrane is blocked and then incubated with a primary antibody specific to the

target protein.

A secondary antibody conjugated to an enzyme (e.g., HRP) is added.

The protein bands are visualized using a chemiluminescent substrate and an imaging

system. The intensity of the bands is quantified to determine relative protein expression.[2]

In Vivo Protocols
1. Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of a compound in a living organism.

Procedure:

Human cancer cells are subcutaneously or orthotopically injected into

immunocompromised mice (e.g., nude or SCID mice).
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Tumors are allowed to grow to a palpable size.

Mice are randomized into control and treatment groups.

The indazole derivative is administered via a specific route (e.g., oral gavage,

intraperitoneal injection) at a predetermined dose and schedule. A vehicle control is

administered to the control group.

Tumor volume and body weight are measured regularly.

At the end of the study, tumors may be excised for further analysis (e.g., histology,

biomarker analysis).[12]

2. Carrageenan-Induced Paw Edema Model

Objective: To assess the acute anti-inflammatory activity of a compound.

Procedure:

A pre-treatment dose of the test compound or vehicle is administered to rodents (typically

rats).

After a specific time, a solution of carrageenan is injected into the sub-plantar region of the

hind paw to induce localized inflammation and edema.

The volume of the paw is measured at various time points after the carrageenan injection

using a plethysmometer.

The percentage of inhibition of edema in the treated groups is calculated relative to the

vehicle control group.[10]

Signaling Pathways and Mechanisms of Action
The biological effects of indazole derivatives are often attributed to their interaction with specific

cellular signaling pathways. While the precise mechanisms for 5-iodo-1H-indazol-3-ol
derivatives are not extensively detailed in the available literature, related compounds have

been shown to modulate pathways critical for cell survival, proliferation, and apoptosis.
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One such example is the p53/MDM2 pathway, which is a key regulator of the cell cycle and

apoptosis. Some 1H-indazole-3-amine derivatives have been shown to induce apoptosis in

cancer cells, potentially through the modulation of Bcl-2 family proteins and this p53/MDM2

pathway.[2][3]
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Caption: Potential modulation of the p53/MDM2 pathway by indazole derivatives.

The following diagram illustrates a general experimental workflow for assessing the anticancer

potential of a novel indazole derivative, from initial in vitro screening to in vivo validation.
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Caption: General workflow for anticancer drug discovery with indazole derivatives.
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In conclusion, while specific data on 5-iodo-1H-indazol-3-ol derivatives is limited, the broader

class of indazole compounds continues to be a rich source of potential therapeutic agents,

particularly in oncology and anti-inflammatory research. The data compiled in this guide

highlights the promising in vitro and in vivo activities of various substituted indazoles and

provides a foundation of established experimental protocols for their further investigation.

Future research should focus on systematic structure-activity relationship studies of 5-iodo-1H-
indazol-3-ol derivatives to delineate their specific biological activities and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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